6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Research on compounds with structures similar to "6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" often focuses on understanding their pharmacokinetics and metabolism. For instance, studies on amlodipine, a dihydropyridine calcium channel blocker, reveal insights into the metabolism and kinetic behavior of such compounds in humans. Amlodipine is well-absorbed orally, with significant metabolism leading to pyridine metabolites, highlighting the importance of understanding metabolic pathways for drug design and therapeutic application (Beresford et al., 1988).
Drug-Drug Interactions and Toxicity
Investigations into the interactions between complex molecules and biological systems can inform on potential drug-drug interactions and toxicity profiles. For example, the study of GSK1322322, an antibiotic, in humans demonstrates the metabolism and disposition of pharmaceuticals, showing how biliary excretion and glucuronidation play key roles in drug clearance. Such studies are crucial for predicting drug behavior, potential interactions, and toxicity, aiding in safer drug development (Donna B. Mamaril-Fishman et al., 2014).
Role in Disease Treatment and Management
Research on compounds like "6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" also explores their potential role in treating diseases. For instance, the study of aromatase inhibitors for postmenopausal breast cancer treatment involves understanding how these inhibitors affect hormone levels and cancer cell growth. Such research is pivotal for developing new therapies and improving existing treatment regimens (Haynes et al., 2004).
Environmental and Occupational Health
Studies on the environmental and occupational exposure to similar compounds, assessing their presence in biological samples, can inform on the potential health risks associated with exposure. Research into the presence of carcinogenic heterocyclic amines in urine suggests ongoing exposure through diet, underlining the importance of monitoring and managing environmental and occupational hazards (Ushiyama et al., 1991).
Propiedades
IUPAC Name |
6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c22-21(23,24)17-2-1-9-26-20(17)28-12-7-15(8-13-28)14-29-19(30)4-3-18(27-29)16-5-10-25-11-6-16/h1-6,9-11,15H,7-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZPKHTLCLBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.